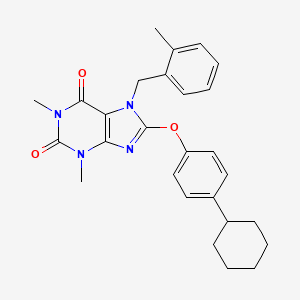![molecular formula C22H21ClN2O3S B3508101 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide](/img/structure/B3508101.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide, also known as CGP 3466B, is a compound that has been extensively studied for its potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of calpain, a calcium-dependent protease that is involved in neuronal death and inflammation. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B also has antioxidant properties that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, reduce the levels of pro-inflammatory cytokines, and improve mitochondrial function. It also has been shown to improve motor function and reduce neuronal death in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B in lab experiments is its high potency and selectivity for calpain inhibition. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B. One direction is to further investigate its neuroprotective effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to develop more efficient synthesis methods and improve its solubility for easier use in lab experiments. Additionally, it may be beneficial to explore the potential use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B in combination with other neuroprotective compounds for enhanced therapeutic effects.
Conclusion
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B is a compound that has shown promising neuroprotective effects in various neurological disorders. Its mechanism of action involves the inhibition of calpain activity and its antioxidant properties. While it has some limitations for lab experiments, there are several future directions for its study and potential therapeutic use.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide 3466B has been studied for its potential therapeutic uses in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis. It has been shown to have neuroprotective effects by preventing neuronal death and reducing inflammation in the brain.
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-5-3-7-19(13-16)24-22(26)15-25(20-8-4-6-17(2)14-20)29(27,28)21-11-9-18(23)10-12-21/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGGEHRNWCLUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N,N~2~-bis(3-methylphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-diethoxyphenyl)carbonothioyl]morpholine](/img/structure/B3508026.png)
![N-{3-[(4-benzoylbenzyl)oxy]phenyl}acetamide](/img/structure/B3508029.png)
amino]benzamide](/img/structure/B3508030.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3508037.png)
amino]-N-isopropylbenzamide](/img/structure/B3508048.png)
![1,3-dimethyl-7-(2-methylbenzyl)-8-[(pyridin-2-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3508055.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3508056.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3508060.png)
![N-1,3-benzodioxol-5-yl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3508066.png)
![2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B3508076.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3508080.png)
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3508081.png)
![1-{4-[(4-benzoylbenzyl)oxy]phenyl}-1-propanone](/img/structure/B3508089.png)
